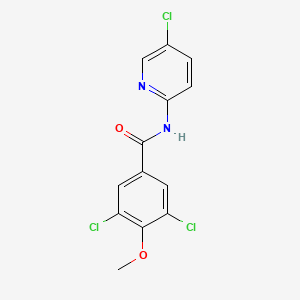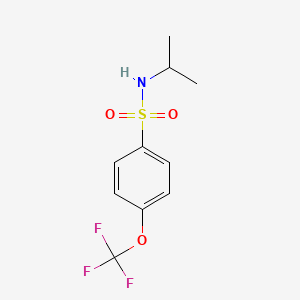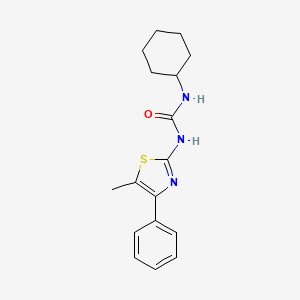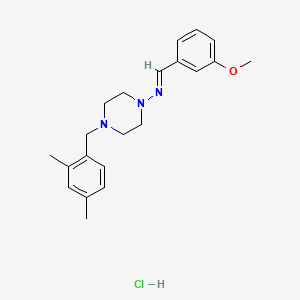
N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent antioxidant and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea's mechanism of action is based on its ability to scavenge free radicals and reactive oxygen species. It can react with superoxide anion, hydroxyl radical, and peroxynitrite, thereby preventing them from causing damage to cells and tissues. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which further contributes to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. This compound has also been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys. In addition, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea in lab experiments is its potent antioxidant and free radical scavenging properties. It can be used to protect cells and tissues from oxidative stress and inflammation, which is a common problem in many experimental models. However, one of the limitations of using this compound is its relatively short half-life, which can limit its effectiveness in some experimental models. Moreover, this compound can react with other compounds and interfere with some assays, which can be a potential problem in some experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea in scientific research. One direction is to explore its potential therapeutic applications in various disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop new derivatives of this compound with improved properties, such as longer half-life and increased specificity for certain ROS. Finally, this compound can be used as a tool for studying the role of oxidative stress and inflammation in various biological processes, which can lead to new insights into the pathogenesis of various diseases.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized by reacting 3,5-dimethylaniline with 2-furylmethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been widely used in scientific research as an antioxidant and free radical scavenger. It has been found to protect against oxidative stress and inflammation in various experimental models. This compound has also been used as a probe for measuring reactive oxygen species (ROS) and has been found to be a useful tool for studying the role of ROS in various biological processes.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13-4-3-5-17-13/h3-8H,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTNRGJPSBVPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)


![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)

![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
